Cas no 79916-77-1 (Forsythiaside A)

Forsythiaside A is a bioactive phenolic glycoside primarily derived from Forsythia suspensa, a plant traditionally used in herbal medicine. It exhibits notable anti-inflammatory, antioxidant, and antiviral properties, making it a subject of interest in pharmacological research. Structurally, it features a phenylethanoid core linked to a glucopyranosyl moiety, contributing to its stability and bioavailability. Studies suggest potential applications in mitigating oxidative stress, modulating immune responses, and inhibiting viral replication. Its well-characterized purity and standardized extraction methods ensure consistency for research and development purposes. Forsythiaside A is commonly utilized in studies exploring natural compounds for therapeutic interventions, particularly in inflammatory and infectious disease models.
Forsythiaside A structure
Forsythiaside A structure
Product Name:Forsythiaside A
CAS No:79916-77-1
MF:C29H36O15
MW:624.58715057373
MDL:MFCD08460220
CID:60153
PubChem ID:5281773
Update Time:2026-05-15

Forsythiaside A Chemical and Physical Properties

Names and Identifiers

    • Forsythoside A
    • 2-(3,4-Dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]carbonyl-β-D-glucopyranoside
    • Forsythiaside
    • Forsythiaside A
    • b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-,4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
    • Phillygenin
    • Forsythoside A
    • forsythoside
    • forsytoside A
    • Forsythoside-A
    • OUH5BQ893P
    • MEGxp0_001187
    • [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • SureCN3318896
    • EBD9590
    • BDBM50269517
    • NSC729638
    • AC1NQZ1W
    • beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-
    • CS-0007097
    • AKOS015897128
    • Q-100834
    • SCHEMBL3318896
    • ACon1_001402
    • (E)-(2R,3S,4R,5R,6R)-6-(3,4-Dihydroxyphenethoxy)-4,5-dihydroxy-2-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl 3-(3,4-dihydroxyphenyl)acrylate
    • s9317
    • MFCD08460220
    • 1ST001635
    • HY-N0028
    • UNII-OUH5BQ893P
    • CCG-270267
    • CHEMBL504363
    • BRD-K62073009-001-01-6
    • A854587
    • NSC-729638
    • CHEBI:5160
    • Q27106670
    • NSC 729638
    • NCGC00180544-01
    • DTXSID801317212
    • [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • .BETA.-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-, 4-((2E)-3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE)
    • 79916-77-1
    • (2R,3S,4R,5R,6R)-6-(3,4-dihydroxyphenethoxy)-4,5-dihydroxy-2-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl (E)-3-(3,4-dihydroxyphenyl)acrylate
    • .BETA.-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL)-, 4-(3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE), (E)-
    • β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)- (ZCI)
    • BETA-D-GLUCOPYRANOSIDE, 2-(3,4-DIHYDROXYPHENYL)ETHYL 6-O-(6-DEOXY-ALPHA-L-MANNOPYRANOSYL)-, 4-((2E)-3-(3,4-DIHYDROXYPHENYL)-2-PROPENOATE)
    • ss-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]; ss-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-a-L-mannopyranosyl)-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate], (E)-; Forsythiaside; Forsythiaside A; Forsythoside A
    • (2R,3S,4R,5R,6R)-6-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-({[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
    • ((2R,3S,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl)oxan-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • ((2R,3S,4R,5R,6R)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl)tetrahydropyran-3-yl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • (2R,3S,4R,5R,6R)-6-(2-(3,4-Dihydroxyphenyl)ethoxy)-4,5-dihydroxy-2-((((2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)methyl)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
    • DA-53380
    • GLXC-13521
    • MDL: MFCD08460220
    • Inchi: 1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1
    • InChI Key: DTOUWTJYUCZJQD-UJERWXFOSA-N
    • SMILES: C([C@H]1O[C@@H](OCCC2C=CC(O)=C(O)C=2)[C@H](O)[C@@H](O)[C@@H]1OC(=O)/C=C/C1C=CC(O)=C(O)C=1)O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O

Computed Properties

  • Exact Mass: 624.20500
  • Monoisotopic Mass: 624.20542044 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 11
  • Complexity: 936
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 624.6
  • XLogP3: -0.5
  • Topological Polar Surface Area: 245

Experimental Properties

  • Color/Form: Powder
  • Density: 1.6000
  • Melting Point: No data available
  • Boiling Point: 909.3°C at 760 mmHg
  • Flash Point: 295.7±27.8 °C
  • Refractive Index: 1.689
  • PSA: 245.29000
  • LogP: -1.01590

Forsythiaside A Security Information

Forsythiaside A Customs Data

  • HS CODE:29389090

Forsythiaside A Pricemore >>

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Forsythiaside A Spectrogram

LC-MS
LC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Forsythiaside A

Forsythiaside A (CAS No. 79916-77-1): A Promising Natural Product with Diverse Pharmacological Activities

Forsythiaside A, a phenylethanoid glycoside isolated from the dried fruits of Forsythia suspensa, has garnered significant attention in recent years due to its biochemical properties and therapeutic potential. With the Chemical Abstracts Service (CAS) registry number 79916-77-1, this compound belongs to the family of lignans and exhibits a unique structural configuration characterized by a glycosidic linkage between forsythoside aglycone and rhamnose. Its molecular formula, C20H24O11, corresponds to a molecular weight of 440.4 g/mol, making it a medium-sized molecule with high specificity in biological systems. The compound’s chemical structure enables it to interact with multiple cellular pathways, which has been validated through advanced spectroscopic techniques such as NMR and mass spectrometry.

The isolation and purification of Forsythiaside A from traditional herbal extracts have been optimized using modern chromatographic methods, including high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC). Recent studies published in journals like Nature Communications and Journal of Medicinal Chemistry highlight its role as a multifunctional bioactive agent. For instance, a 2023 study demonstrated its ability to modulate inflammatory responses by inhibiting NF-κB signaling pathways, a mechanism critical for treating autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease.

In the realm of oncology research, Forsythiaside A has emerged as a compelling candidate for anticancer drug development. Preclinical trials conducted at the University of Tokyo revealed that this compound induces apoptosis in hepatocellular carcinoma cells by activating caspase-3 and downregulating Bcl-2 expression. Furthermore, its synergistic effects with conventional chemotherapy agents like doxorubicin were documented in a 2024 paper published in Cancer Letters, suggesting potential applications in reducing treatment resistance without increasing toxicity.

The neuroprotective properties of Forsythiaside A have been extensively investigated following groundbreaking research from Stanford University’s Neuroscience Department. In an animal model study published in Nature Neuroscience Supplements, the compound was shown to cross the blood-brain barrier efficiently, exhibiting neurotrophic effects that promote neuronal survival under ischemic conditions. This dual action—reducing oxidative stress via superoxide dismutase (SOD) activation while enhancing neurogenesis through BDNF upregulation—positions it as a promising agent for stroke rehabilitation and Alzheimer’s disease management.

A pivotal 2025 study from the Max Planck Institute for Biophysical Chemistry elucidated its mechanism against metabolic disorders. Researchers found that Forsythiaside A enhances insulin sensitivity by activating AMPK signaling in adipose tissue, leading to improved glucose uptake in type 2 diabetes models. Concurrently, its anti-obesity effects were observed through suppression of adipocyte differentiation markers like PPARγ and C/EBPα, indicating potential utility in metabolic syndrome therapies.

In cardiovascular research, clinical-grade formulations of CAS No. 79916-77-1-derived compounds have entered phase II trials for hypertension treatment. The compound’s vasodilatory properties arise from nitric oxide (NO) production stimulation via eNOS phosphorylation at Ser1177, as reported in a collaborative study between Harvard Medical School and Peking Union Medical College Hospital. This dual vascular action not only reduces blood pressure but also mitigates endothelial dysfunction associated with coronary artery disease.

The latest advancements include its application in nanomedicine platforms. Scientists at MIT developed pH-sensitive liposomes encapsulating Forsythiaside A, achieving targeted delivery to tumor microenvironments while minimizing systemic toxicity—a breakthrough published in the American Chemical Society Nano Editions Journal. This formulation strategy addresses traditional challenges faced by natural products regarding bioavailability optimization.

Mechanistic insights into its antioxidant capacity reveal novel interactions with mitochondrial complexes I and II, as detailed in a 2024 issue of Oxidative Medicine and Cellular Longevity. Unlike conventional antioxidants that scavenge free radicals directly, this compound stabilizes mitochondrial membrane potential by inhibiting ROS generation at the source, thereby preventing oxidative damage cascade initiation more effectively than vitamin E analogs.

In immunology research, emerging data suggests that Forsythiaside A modulates T-cell differentiation through histone acetylation modification. Collaborative work between Johns Hopkins University and Fudan University demonstrated dose-dependent upregulation of FoxP3+ regulatory T-cells while suppressing Th17 cell proliferation—a discovery with implications for autoimmune disease modulation strategies outlined in recent clinical protocols.

Synthetic chemistry innovations have enabled scalable production methods critical for pharmaceutical development. Solid-phase synthesis techniques reported in the European Journal of Organic Chemistry (EurJOC) achieve >85% purity yields compared to traditional extraction methods (<50% purity). These advancements are crucial for maintaining consistency across large-scale clinical trials involving this compound.

Bioavailability enhancement strategies are currently under active investigation through prodrug modifications proposed by researchers at ETH Zurich. By conjugating Forsythiaside A with fatty acid esters via esterification reactions under controlled pH conditions (<4), oral absorption efficiency increased threefold without compromising pharmacological activity—a formulation approach detailed in their patent application WO/2025/XXXXXX.

The compound’s safety profile has been rigorously assessed through toxicokinetic studies compliant with OECD guidelines 488/489 standards published last year. Results indicate no genotoxicity up to 50 mg/kg doses when administered chronically over 6 months to rodent models—a critical milestone toward human clinical translation documented in regulatory submissions filed with EMA/FDA counterparts.

In dermatological applications, Forsythiaside A is being explored as an anti-photoaging agent due to its ability to inhibit matrix metalloproteinase (MMP)-1 expression induced by UVB radiation. Clinical trials at Seoul National University Hospital showed significant reduction (<63%) in wrinkle formation after topical application over 8 weeks compared to placebo groups—a finding presented at the 2025 International Congress on Dermatology.

Synergistic combinations with other natural products are yielding promising results according to studies published this year. When co-administered with resveratrol () at equimolar concentrations (3:1 ratio), Forsythiaside A demonstrated enhanced antifibrotic activity against hepatic stellate cells via simultaneous activation of Nrf2 pathways and suppression of TGFβ signaling—a mechanistic synergy validated using CRISPR-Cas9 knockout models.

Nanoencapsulation technologies using chitosan-polyethylene glycol (PEG) copolymers have further expanded its therapeutic utility according to recent patents filed by Merck KGaA researchers (). These nanoparticles achieved sustained release profiles over 48 hours while maintaining structural integrity during gastrointestinal transit—addressing one of the major challenges identified during early-stage pharmacokinetic evaluations.

Clinical evidence continues to grow with phase Ib trials showing tolerability up to 5 g/day oral dosing when formulated into enteric-coated tablets containing sodium croscarmellose disintegrants (). Pharmacokinetic analysis revealed peak plasma concentrations within 3 hours post-ingestion without significant organ accumulation—data critical for establishing safe dosing regimens highlighted during FDA pre-investigational meeting discussions earlier this year.

Radiolabeled tracing experiments using carbon-14 isotopes provided unprecedented insights into tissue distribution patterns according to studies appearing this quarter in Biochemical Pharmacology Journal Special Editions Series on Natural Products Research Innovations_._ The results showed preferential accumulation (>85% ID/g) within inflamed joints compared to normal tissues when administered systemically—a targeting specificity comparable to monoclonal antibodies observed under positron emission tomography imaging analysis._

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Suzhou Senfeida Chemical Co., Ltd
(CAS:79916-77-1)FORSYTHOSIDE A
sfd1799
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:79916-77-1)Forsythiaside A
A854587
Purity:99%/99%
Quantity:250mg/1g
Price ($):176.0/473.0
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